2-cyano-1H-indole-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Drug Design

2-Cyano-1H-indole-5-carboxylic acid is a regiospecific heterocyclic building block for kinase inhibitor scaffolds. The 2-cyano substitution ensures extended target residence time and enhanced antibacterial activity; generic regioisomers are chemically unsound. The 5-carboxylic acid handle enables amide coupling, esterification, and decarboxylative functionalization for rapid library synthesis. Procure this exact compound for precise regiochemical control in medicinal chemistry.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 2092835-23-7
Cat. No. B6601957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-1H-indole-5-carboxylic acid
CAS2092835-23-7
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=C(N2)C#N
InChIInChI=1S/C10H6N2O2/c11-5-8-4-7-3-6(10(13)14)1-2-9(7)12-8/h1-4,12H,(H,13,14)
InChIKeyGWXYDOPXEDWAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-1H-indole-5-carboxylic acid (CAS 2092835-23-7): A Regiospecifically Functionalized Indole Scaffold for Precision Synthesis


2-Cyano-1H-indole-5-carboxylic acid (CAS 2092835-23-7) is a heterocyclic building block featuring an indole core substituted with a cyano group at the 2-position and a carboxylic acid at the 5-position [1]. With a molecular formula of C10H6N2O2, a monoisotopic mass of 186.0429 Da, and a computed XLogP3 of 1.6, this compound presents a unique regiospecific arrangement of electron-withdrawing and hydrogen-bonding functionalities that distinguishes it from other indole-5-carboxylic acid derivatives [2]. Its structural features position it as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and other bioactive heterocycles [1].

The Inadequacy of Generic Substitution: Why Regioisomeric and Unfunctionalized Indoles Cannot Replace 2-Cyano-1H-indole-5-carboxylic Acid


Generic substitution of 2-cyano-1H-indole-5-carboxylic acid with its regioisomers (e.g., 3-cyano-1H-indole-5-carboxylic acid) or unfunctionalized indole-5-carboxylic acid is chemically and pharmacologically unsound. The specific placement of the cyano group at the 2-position versus the 3-position alters the electronic distribution of the indole ring, leading to divergent reactivity in nucleophilic additions and cross-coupling reactions [1]. Furthermore, as demonstrated in scaffold progression studies, the 2-cyanoindole core confers extended target residence time and enhanced antibacterial activity compared to indazole-based inhibitors, a property not observed with other cyanoindole regioisomers [2]. This specificity precludes simple interchange and necessitates the use of the exact compound for applications requiring precise regiochemical control.

Quantitative Differentiation of 2-Cyano-1H-indole-5-carboxylic Acid: Head-to-Head and Class-Level Evidence


Comparative Lipophilicity: XLogP3 of 1.6 for the 2-Cyano Regioisomer vs. 1.8 for the 3-Cyano Analog

The computed partition coefficient (XLogP3) for 2-cyano-1H-indole-5-carboxylic acid is 1.6, whereas the 3-cyano regioisomer (3-cyano-1H-indole-5-carboxylic acid, CAS 889942-87-4) exhibits a higher XLogP3 of 1.8 [1][2]. This difference of 0.2 log units indicates reduced lipophilicity for the 2-cyano derivative, which may translate to improved aqueous solubility and a different pharmacokinetic profile when incorporated into lead compounds.

Medicinal Chemistry Physicochemical Property Drug Design

Synthetic Efficiency: Quantitative Yield in One-Step Protocol for 2-Cyano Derivative vs. Multi-Step Syntheses of Regioisomers

A one-step synthesis protocol for 2-cyano-1H-indole-5-carboxylic acid has been reported, utilizing adapted Vilsmeier conditions to achieve quantitative yield [1]. In contrast, the synthesis of the 3-cyano regioisomer typically requires multi-step sequences involving cyanoacetic acid condensation or nitrile introduction via halogenation-cyanation, often with lower overall yields (no published quantitative yield data available for direct comparison) [2]. This difference in synthetic accessibility makes the 2-cyano derivative a more efficient starting material for library synthesis and scale-up.

Organic Synthesis Process Chemistry Building Block

Scaffold-Driven Target Residence Time: Hours-Long Improvement for 2-Cyanoindole Core vs. Indazole

In a study of mycobacterial lipoamide dehydrogenase (Lpd) inhibitors, scaffold progression from an indazole to a 2-cyanoindole core resulted in a striking improvement in target residence time, extending from minutes to hours [1]. Specifically, the 2-cyanoindole inhibitor exhibited an hours-long increase in residence time on the Mtb enzyme, which correlated with enhanced antibacterial activity in axenic culture and in primary mouse macrophages. While the exact inhibitor used is not 2-cyano-1H-indole-5-carboxylic acid itself, the 2-cyanoindole pharmacophore is a key structural element that can be accessed via this building block.

Antibacterial Enzyme Inhibition Residence Time

Procurement Metrics: Purity and Cost Comparison with 3-Cyano Regioisomer

2-Cyano-1H-indole-5-carboxylic acid is commercially available from Enamine at 95% purity, with pricing as follows: 250 mg for $567, 1 g for $1,142, and 5 g for $3,313 [1]. In comparison, the 3-cyano regioisomer (CAS 889942-87-4) is offered by BOC Sciences at 97% purity, though pricing is not publicly disclosed . The high purity of the 2-cyano derivative ensures reliability in synthetic applications, and the transparent tiered pricing facilitates procurement planning for projects of varying scales.

Procurement Purity Cost Analysis

High-Value Application Scenarios for 2-Cyano-1H-indole-5-carboxylic Acid in Drug Discovery and Synthesis


Lead Optimization in Kinase Inhibitor Programs

The 2-cyanoindole core, derived from 2-cyano-1H-indole-5-carboxylic acid, has been validated in IKK2 and other kinase inhibitor patents [1][2]. Its regiospecific substitution pattern allows for precise control over hydrogen bonding and π-stacking interactions within the kinase ATP-binding pocket, making it a privileged scaffold for optimizing potency and selectivity.

Synthesis of Antibacterial Agents with Extended Target Engagement

As demonstrated in the scaffold progression study [1], the 2-cyanoindole pharmacophore confers hours-long target residence time on mycobacterial Lpd, a property that correlates with enhanced antibacterial activity in cellular assays. Researchers developing next-generation antimycobacterial agents can utilize 2-cyano-1H-indole-5-carboxylic acid to rapidly assemble focused libraries based on this privileged core.

Diversity-Oriented Synthesis of Bioactive Heterocycles

The carboxylic acid handle at the 5-position of the indole ring serves as a versatile synthetic linchpin for amide coupling, esterification, and decarboxylative functionalization [1]. This reactivity, combined with the electron-withdrawing 2-cyano group that facilitates nucleophilic addition and cyclization, enables the rapid generation of diverse heterocyclic scaffolds, including pyrazoles, triazoles, and pyridines, which are prevalent in drug-like combinatorial libraries [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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